N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
CAS No.: 458554-46-6
Cat. No.: VC21497728
Molecular Formula: C16H22N2O3S
Molecular Weight: 322.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 458554-46-6 |
|---|---|
| Molecular Formula | C16H22N2O3S |
| Molecular Weight | 322.4g/mol |
| IUPAC Name | N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C16H22N2O3S/c1-12-8-10-18(11-9-12)22(20,21)15-6-4-14(5-7-15)17-16(19)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H,17,19) |
| Standard InChI Key | ZGEHAWINSWBHBM-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Introduction
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. It belongs to a class of compounds known for their sulfonamide moieties, which are often utilized in medicinal chemistry for their biological activity.
Synthesis and Chemical Reactions
The synthesis of N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide typically involves several key steps, although specific reaction conditions and yields can vary based on the methodology employed. This compound can undergo various chemical reactions typical for sulfonamides, including nucleophilic substitution and hydrolysis reactions.
Biological Activity and Potential Applications
While the mechanism of action for N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide is not fully elucidated, modifications to the piperidine or sulfonamide groups can significantly affect its biological activity and solubility. This compound has potential applications in various fields, particularly in pharmaceutical research, where sulfonamides are known for their therapeutic properties.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Chemical Class |
|---|---|---|---|
| N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide | C16H22N2O3S | 322.4 g/mol | Sulfonamide |
| 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one | C14H19NO3S | - | Sulfonamide |
| 5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile | C18H22N4O3S | 374.5 g/mol | Sulfonamide |
These compounds share similar structural features, such as the sulfonamide group linked to a piperidine moiety, but differ in their specific functional groups and potential applications .
Research Findings and Future Directions
Research into N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide is ongoing, with studies focusing on its biological activity and potential therapeutic uses. The sulfonamide class of compounds has been explored for various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Future research may involve further modification of the compound to enhance its efficacy and specificity for targeted therapeutic applications.
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